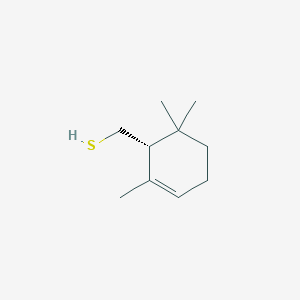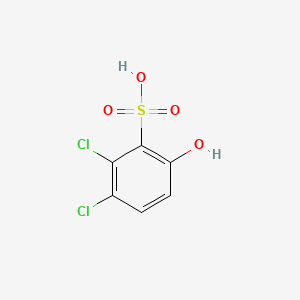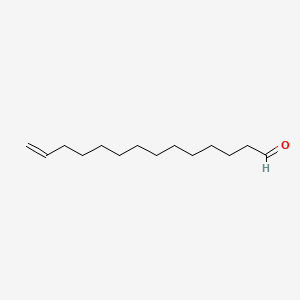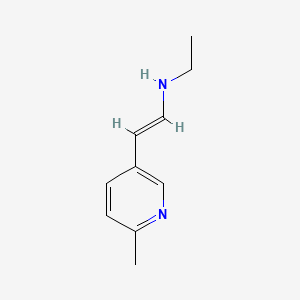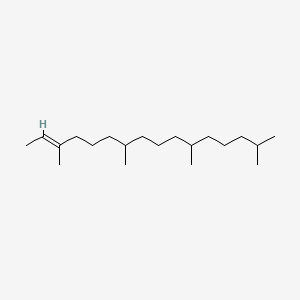
3,7,11,15-Tetramethyl-2-hexadecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phytene-2 is a singly unsaturated isoprenoid alkane derived from phytane. It is a clear, colorless liquid at room temperature and is commonly found as a functional group in various biologically important molecules such as chlorophyll, tocopherol (vitamin E), and phylloquinone (vitamin K1)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phytene-2 can be synthesized through the partial hydrogenation of phytol, a chemical substituent of chlorophyll. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild hydrogen pressure . The reaction conditions are carefully controlled to ensure the selective hydrogenation of the double bond in phytol, resulting in the formation of phytene-2.
Industrial Production Methods
Industrial production of phytene-2 often involves the extraction of phytol from natural sources such as chlorophyll-containing plants. The extracted phytol is then subjected to partial hydrogenation using industrial-scale hydrogenation reactors. The process is optimized to achieve high yields and purity of phytene-2, making it suitable for various applications in the pharmaceutical and cosmetic industries.
Análisis De Reacciones Químicas
Types of Reactions
Phytene-2 undergoes several types of chemical reactions, including:
Oxidation: Phytene-2 can be oxidized to form various oxygenated derivatives, such as alcohols, aldehydes, and acids.
Reduction: Further hydrogenation of phytene-2 can lead to the formation of phytane.
Substitution: Phytene-2 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Alcohols, aldehydes, and acids.
Reduction: Phytane.
Substitution: Halogenated derivatives of phytene-2.
Aplicaciones Científicas De Investigación
Phytene-2 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a model compound in studying isoprenoid chemistry.
Biology: Plays a role in the biosynthesis of important biomolecules such as chlorophyll and tocopherol.
Medicine: Investigated for its potential antioxidant properties and its role in the synthesis of vitamin E and vitamin K1.
Industry: Used in the formulation of cosmetics and skincare products due to its emollient properties.
Mecanismo De Acción
Phytene-2 exerts its effects through various molecular targets and pathways. In biological systems, it is involved in the biosynthesis of chlorophyll and tocopherol, where it acts as a precursor molecule. The enzymatic conversion of phytene-2 to these biomolecules involves specific enzymes such as phytoene synthase, which catalyzes the condensation of geranylgeranyl diphosphate to form phytoene . This reaction is a key step in the carotenoid biosynthesis pathway, which is essential for photosynthesis and photoprotection in plants.
Comparación Con Compuestos Similares
Phytene-2 is similar to other isoprenoid alkanes such as phytane and geranylgeranene. it is unique due to its single unsaturation, which imparts distinct chemical and physical properties.
Similar Compounds
Phytane: A fully saturated isoprenoid alkane derived from phytol.
Geranylgeranene: A fully unsaturated isoprenoid alkane with multiple double bonds.
Phytene-2’s unique structure allows it to participate in specific chemical reactions and biological processes that are not possible with its fully saturated or fully unsaturated counterparts .
Propiedades
Número CAS |
2437-93-6 |
|---|---|
Fórmula molecular |
C20H40 |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
(E)-3,7,11,15-tetramethylhexadec-2-ene |
InChI |
InChI=1S/C20H40/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,8-16H2,1-6H3/b18-7+ |
Clave InChI |
XZJQZWIDAHFTHV-CNHKJKLMSA-N |
SMILES isomérico |
C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C |
SMILES canónico |
CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





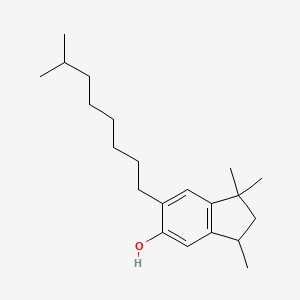
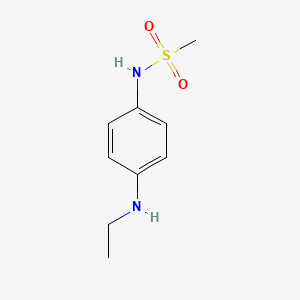
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
